Isotridecyl stearate

Description

Properties

IUPAC Name |

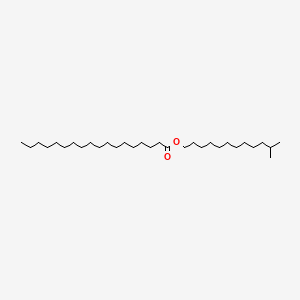

11-methyldodecyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H62O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25-28-31(32)33-29-26-23-20-17-16-18-21-24-27-30(2)3/h30H,4-29H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBSSROHORQGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H62O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Octadecanoic acid, isotridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

31565-37-4 | |

| Record name | Isotridecyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031565374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, isotridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isotridecyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTRIDECYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8793TKA30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isotridecyl Stearate

Isotridecyl stearate is a versatile ester synthesized from stearic acid and isotridecyl alcohol, finding extensive application in the cosmetics, personal care, and industrial lubricants sectors.[1] In cosmetics, it functions as a fast-absorbing, non-greasy emollient and skin-conditioning agent, imparting a velvety feel.[2][3][4] Its industrial utility stems from its properties as a lubricity additive, corrosion inhibitor, and plastic lubricant.[1][3][5] This technical guide provides a comprehensive overview of its synthesis, detailed experimental protocols, and characterization methodologies for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a clear, colorless to pale yellow, oily liquid.[2][6] It is characterized by low viscosity and a hydrophobic nature, which allows it to form a non-greasy film on surfaces.[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₆₂O₂ | [3] |

| Molecular Weight | 466.8 g/mol | [2][3] |

| IUPAC Name | 11-methyldodecyl octadecanoate | [2][3] |

| CAS Number | 31565-37-4 | [2] |

| EC Number | 250-703-3 | [2][3] |

| Appearance | Clear colorless to light yellow liquid | [2][6] |

| Boiling Point | 489.8 - 490 °C @ 760 mmHg | [2][6] |

| Flash Point | 255 - 255.5 °C | [2][6] |

| Density | 0.857 g/cm³ | [2] |

| Viscosity | ~16 cSt (mm²/s) @ 40 °C | [1][3] |

| Pour Point | < 7 °C | [1][3] |

| Solubility | Insoluble in water | [7] |

Typical Specifications

The quality and purity of this compound are assessed by several key parameters.

| Parameter | Specification | Reference(s) |

| Purity | ≥ 96 - 99.0% | [2][6] |

| Acid Value | ≤ 1.0 - 4.0 mg KOH/g | [6][8] |

| Hydroxyl Value | ≤ 3.0 - 5.0 | [6][8] |

| Moisture | ≤ 0.1% | [6] |

| Color (APHA) | ≤ 50 | [6] |

Synthesis of this compound

The primary method for synthesizing this compound is the direct esterification of stearic acid with isotridecyl alcohol.[1][9] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester.[1]

General Synthesis Workflow

The synthesis process follows a logical sequence of esterification followed by purification steps to isolate the final product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Two common catalytic systems are employed for the synthesis of this compound.

Protocol 1: Sodium Hydrogen Sulfate and Hypophosphorous Acid Catalysis

This method utilizes sodium hydrogen sulfate as the catalyst and hypophosphorous acid as a stabilizer to prevent discoloration.[8][9]

Materials:

-

Stearic Acid (e.g., 270g)

-

Isotridecyl Alcohol (e.g., 210g)

-

Sodium Hydrogen Sulfate (Catalyst, e.g., 4.8g)

-

Hypophosphorous Acid (Stabilizer, e.g., 0.48g)

-

Sodium Carbonate (for neutralization)

Procedure:

-

Esterification:

-

Charge a reaction kettle with stearic acid, isotridecyl alcohol, sodium hydrogen sulfate, and hypophosphorous acid.[8]

-

Heat the mixture to 115-125 °C.[8]

-

Apply a vacuum of 30-60 mmHg to continuously remove the water formed during the reaction.[8]

-

Maintain these conditions for 4-5 hours until the acid value of the crude product is less than 4.[8]

-

-

Neutralization and Filtration:

-

Transfer the crude product to a dealcoholization kettle.

-

Add sodium carbonate based on the measured acid value and heat to 70-80 °C for 2 hours to neutralize residual acid.[8]

-

Cool the reaction mixture to below 60 °C to allow the solid catalyst to precipitate.[8]

-

Filter the mixture to remove the precipitated catalyst. The filtrate should have an acid value of less than 0.5.[8]

-

-

Purification (Dehydration and Dealcoholization):

Protocol 2: p-Toluenesulfonic Acid and Hypophosphorous Acid Catalysis

This method employs a composite catalyst of p-toluenesulfonic acid and hypophosphorous acid, which can enhance reaction rates and product purity.[10]

Materials:

-

Stearic Acid (e.g., 150 parts by weight)

-

Isotridecyl Alcohol (e.g., 112 parts by weight)

-

Composite Catalyst (p-toluenesulfonic acid and hypophosphorous acid, e.g., 1.2 parts by weight, 1:3 ratio)[10]

Procedure:

-

Esterification:

-

Purification:

Characterization of this compound

A combination of spectroscopic, chromatographic, and thermal analysis techniques is used to confirm the structure, purity, and properties of the synthesized this compound.

Characterization Workflow

The characterization process involves multiple analytical techniques to provide a comprehensive profile of the compound.

Caption: Workflow for the analytical characterization of this compound.

Detailed Characterization Methodologies

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a primary technique for confirming the successful synthesis of the ester by identifying its key functional groups.[1]

-

Protocol: A thin film of the liquid sample is placed between two salt (e.g., NaCl or KBr) plates and analyzed.

-

Expected Results: The most characteristic feature in the FTIR spectrum of this compound is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1740 cm⁻¹.[1] The absence of a broad hydroxyl (O-H) stretch (around 3300 cm⁻¹) and a carboxylic acid O-H stretch indicates the complete reaction of the starting materials.[1] The spectrum will also show strong C-H stretching vibrations from the long alkyl chains.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the final product and to identify any volatile impurities.[1][11]

-

Protocol: A diluted sample is injected into the GC system. For the analysis of stearic acid and its derivatives, a typical method involves splitless injection at 280 °C.[12] The GC separation can be performed on a capillary column like an HP-5MS (30 m length, 0.25 mm i.d., 0.25 µm film thickness).[12] A suitable temperature program would be: hold at 80°C for 2 minutes, then ramp at 20 °C/min up to 280°C, and hold for 10 minutes.[12] The mass spectrometer is operated in electron impact (EI) ionization mode.[12]

-

Expected Results: The gas chromatogram will show a major peak corresponding to this compound. The mass spectrum will exhibit fragmentation patterns characteristic of long-chain esters, often involving a double hydrogen rearrangement.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for analyzing non-volatile samples and can be used for purity assessment.[1]

-

Protocol: For a non-polar compound like this compound, reversed-phase HPLC is commonly used with a C18 column and a non-aqueous mobile phase.[1] Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, as the molecule lacks a strong UV chromophore.[1]

-

Expected Results: A primary peak corresponding to this compound will be observed, with smaller peaks indicating any non-volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and analyzed in an NMR spectrometer.

-

Expected Results (¹H NMR): The spectrum would show a triplet around 2.3 ppm corresponding to the α-methylene protons (-CH₂-COO-) of the stearate chain. A triplet around 4.0 ppm would correspond to the methylene protons of the isotridecyl group attached to the ester oxygen (-O-CH₂-). The numerous other methylene groups of the long alkyl chains would appear as a large multiplet around 1.2-1.6 ppm, and the terminal methyl groups would appear as triplets and doublets between 0.8-0.9 ppm.

-

Expected Results (¹³C NMR): The spectrum would feature a peak for the carbonyl carbon around 174 ppm. The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) would be found around 65 ppm. The remaining alkyl carbons would appear in the 14-35 ppm range.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of this compound, such as its melting point and crystallization behavior.[1]

-

Protocol: A small, weighed amount of the sample is placed in an aluminum pan and subjected to a controlled heating and cooling cycle in the DSC instrument.

-

Expected Results: A DSC thermogram for a waxy ester like this compound will show an endothermic peak upon heating, which corresponds to its melting transition.[1] The peak temperature of this transition is taken as the melting point. The area under the peak provides the enthalpy of melting (ΔH), which is related to the material's crystallinity.[1]

References

- 1. This compound Supplier|Research Compound [benchchem.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. ISOTRIDECYL ESTERS [pacificspecialityoils.com]

- 6. This compound or 11-methyldodecyl octadecanoate Manufacturers [mubychem.com]

- 7. This compound, 31565-37-4 [thegoodscentscompany.com]

- 8. CN101353303B - Preparation of isotridecanol stearate - Google Patents [patents.google.com]

- 9. Buy this compound (EVT-295110) | 31565-37-4 [evitachem.com]

- 10. CN1244520A - Synthetic method of isotridecyl fatty acid ester - Google Patents [patents.google.com]

- 11. TRIDECYL STEARATE - Ataman Kimya [atamanchemicals.com]

- 12. arpi.unipi.it [arpi.unipi.it]

- 13. GC/MS analysis of some long chain esters, ketones and propanediol diesters | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Isotridecyl Stearate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotridecyl stearate, with the CAS number 31565-37-4, is the ester of isotridecyl alcohol and stearic acid.[1] It is a compound of significant interest in various scientific and industrial fields, particularly in cosmetics, lubricants, and increasingly, in pharmaceutical formulations.[2] Its unique physicochemical properties, such as its oily nature, low viscosity, and excellent lubricity, make it a versatile ingredient.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its applications in research, with a focus on its role as a potential excipient in drug delivery systems.

Physical and Chemical Properties

This compound is a clear, colorless to pale yellow oily liquid.[1][4] Its properties are primarily defined by its long alkyl chains from both the fatty acid and the branched alcohol components. A summary of its key physical and chemical properties is presented in the tables below.

General Properties

| Property | Value | Source(s) |

| Chemical Name | 11-methyldodecyl octadecanoate | [1] |

| Synonyms | This compound, Octadecanoic acid, isotridecyl ester | [1][] |

| CAS Number | 31565-37-4 | [1] |

| Molecular Formula | C₃₁H₆₂O₂ | [6] |

| Molecular Weight | 466.8 g/mol | [6] |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

Quantitative Physicochemical Data

| Property | Value | Unit | Source(s) |

| Boiling Point | ~490 | °C | |

| Flash Point | ~255 | °C | |

| Density | ~0.857 | g/cm³ | [4] |

| Viscosity at 40°C | ~16 | cSt | [7] |

| Acid Value | < 1.0 | mg KOH/g | |

| Hydroxyl Value | < 3 | ||

| Moisture | < 0.1 | % | |

| Purity | ≥ 96 | % |

Experimental Protocols

This section details the methodologies for key experiments to characterize this compound.

Synthesis and Purification of this compound

The primary method for synthesizing this compound is through the Fischer-Speier esterification of stearic acid and isotridecyl alcohol.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Methodology:

-

Esterification: Stearic acid and isotridecyl alcohol are charged into a reaction vessel. An acid catalyst, such as p-toluenesulfonic acid, is added. The mixture is heated to a temperature between 115°C and 200°C under a vacuum or an inert nitrogen atmosphere to facilitate the removal of water, driving the reaction towards the formation of the ester.

-

Neutralization: The crude product is cooled and neutralized with a base, such as sodium carbonate, to remove the acid catalyst.

-

Washing: The neutralized product is washed with water to remove any remaining salts and water-soluble impurities.

-

De-alcoholization: Residual unreacted isotridecyl alcohol is removed by vacuum distillation.

-

Filtration: The final product is filtered to remove any solid impurities, yielding pure this compound.

Characterization Techniques

GC-MS is a powerful technique to determine the purity of this compound and identify any impurities.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent like hexane or ethyl acetate.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating long-chain esters. The oven temperature is programmed to ramp up to ensure the separation of components with different boiling points.

-

MS Detection: The separated components are introduced into a mass spectrometer. The mass spectrum of the main peak corresponding to this compound will show a molecular ion peak and characteristic fragmentation patterns that can be used for identification. Purity is determined by the relative area of the this compound peak compared to other peaks in the chromatogram.

FTIR spectroscopy is used to confirm the presence of the ester functional group and the overall structure of the molecule.

Methodology:

-

Sample Preparation: A small amount of the liquid this compound is placed directly onto the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

-

Data Acquisition: The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

Spectral Analysis: The spectrum is analyzed for characteristic absorption bands. For this compound, a strong C=O stretching vibration is expected around 1740 cm⁻¹, which is indicative of the ester group. Other characteristic peaks for C-H and C-O stretching will also be present.[7]

The boiling point is a key physical property that indicates purity.

Methodology (Thiele Tube Method):

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Applications in Research and Drug Development

This compound's primary role in research, particularly in drug development, is as an excipient in topical and transdermal formulations.[] Its emollient properties help to soften and smooth the skin, while its lipid nature can enhance the penetration of active pharmaceutical ingredients (APIs).[1][2]

Mechanism of Skin Penetration Enhancement

This compound is believed to enhance skin penetration primarily by interacting with the lipids of the stratum corneum, the outermost layer of the skin. This interaction can temporarily disrupt the highly organized lipid barrier, creating pathways for drug molecules to permeate more easily.

Conceptual Pathway: Skin Penetration Enhancement

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound, 31565-37-4 [thegoodscentscompany.com]

- 4. criver.com [criver.com]

- 6. This compound | C31H62O2 | CID 160206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atamankimya.com [atamankimya.com]

"Isotridecyl stearate CAS number and synonyms for scientific use"

An In-depth Technical Guide to Isotridecyl Stearate for Scientific Applications

This guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, and synthesis for researchers, scientists, and professionals in drug development.

Chemical Identification

This compound is the ester formed from the reaction of stearic acid and isotridecyl alcohol.[1] It is a synthetic compound valued for its properties as a high-performance lubricity additive and a skin-conditioning emollient.[1]

A comprehensive list of its synonyms used in scientific and industrial contexts is provided below.

| Synonym | Source(s) |

| 11-methyldodecyl octadecanoate | [2][4][5][6][8] |

| 11-methyldodecyl stearate | [4][6][8][] |

| Octadecanoic acid, isotridecyl ester | [2][3][4][5] |

| Stearic acid, isotridecyl ester | [2][3][4][5] |

| Isotridecylstearat | [3][6] |

| Octadecanoic acid, 11-methyldodecyl ester | [4][8] |

| UNII-J8793TKA30 | [5][6][7] |

| EXCEPARL TD-S | [5][7] |

Physicochemical Properties

This compound is characterized as a clear, colorless to pale yellow, oily liquid.[2][6] Its properties make it suitable for a variety of applications, including as a lubricant in industrial processes and an emollient in cosmetic and pharmaceutical formulations.[4][] The key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₆₂O₂ | [2][3][4][5] |

| Molecular Weight | 466.8 g/mol | [2][3][5] |

| Appearance | Clear, colorless to light yellow liquid | [2][6] |

| Boiling Point | 489.8 - 490 °C at 760 mmHg | [2][6][] |

| Flash Point | 255 - 255.5 °C | [2][6] |

| Density | 0.857 g/cm³ | [6][] |

| Viscosity | 16 mm²/s at 40 °C | [4][10] |

| Pour Point | -7 °C | [7] |

| Purity | ≥96% - 99% | [2][6] |

| Acid Value | ≤1.0 mg KOH/g | [2] |

| Topological Polar Surface Area | 26.3 Ų | [7] |

Experimental Protocols

Synthesis via Fischer-Speier Esterification

The most common method for synthesizing this compound is through an acid-catalyzed Fischer-Speier esterification reaction.[1] This process involves the condensation of stearic acid with isotridecyl alcohol.[1]

Methodology:

-

Reactant Charging : Stearic acid, isotridecyl alcohol, a catalyst (e.g., sodium hydrogen sulfate or p-toluenesulfonic acid), and a stabilizer (e.g., hypophosphorous acid) are added to an esterification kettle.[11]

-

Esterification Reaction : The mixture is heated to a temperature range of 115-125°C. A vacuum of 30-60 mmHg is applied to continuously remove the water byproduct, which drives the reaction equilibrium toward the formation of the ester.[1][11] The reaction is maintained under these conditions for 4-5 hours until the acid value of the crude product is less than 4.[11]

-

Neutralization : The resulting crude product is transferred to a dealcoholization kettle. Sodium carbonate is added based on the acid value to neutralize the remaining catalyst and unreacted stearic acid. This neutralization reaction is conducted at 70-80°C for 2 hours.[11]

-

Purification : The solution is cooled to below 60°C, causing the catalyst to precipitate as a solid.[11] The solid is removed by filtration. The filtrate, which is the purified this compound, should have an acid value of less than 0.5.[11]

Analytical Characterization: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a key analytical technique used to confirm the chemical structure and purity of this compound.[1]

Methodology:

-

Sample Preparation : A small amount of the purified liquid sample is placed directly onto the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

-

Data Acquisition : The infrared spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

-

Spectral Analysis : The resulting spectrum is analyzed for characteristic absorption bands. For this compound, the most critical feature is the strong carbonyl (C=O) stretching vibration of the ester functional group, which typically appears around 1740 cm⁻¹.[1] The presence of this peak, along with the absence of a broad O-H stretch from the carboxylic acid reactant (around 3000 cm⁻¹), confirms the successful esterification.

Applications in Scientific and Industrial Contexts

This compound's unique combination of low viscosity, hydrophobicity, and lubricity makes it a versatile component in various fields.[4][7] It primarily functions as a lubricant, emollient, and conditioning agent.

Key Application Areas:

-

Industrial Lubricants : It is used as a lubricity additive in metalworking fluids, including neat oils, soluble oils, and semi-synthetics for cutting and grinding operations.[1][4] Its strong metal adhesion and corrosion protection properties are highly valued.[1][7]

-

Cosmetics and Personal Care : In cosmetic science, it serves as a fast-absorbing, non-greasy skin-conditioning agent and emollient, providing a smooth, velvety after-feel.[6][7] It is found in skin care products, makeup, and lipstick.[7]

-

Material Processing : It acts as a lubricant for plastics (e.g., PVC) and rubber processing.[4][10]

-

Other Uses : It is also utilized as a raw material for textile spin finishes and as an additive in paints and inks.[4][8][10]

References

- 1. This compound Supplier|Research Compound [benchchem.com]

- 2. This compound or 11-methyldodecyl octadecanoate Manufacturers [mubychem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. atamankimya.com [atamankimya.com]

- 5. This compound | C31H62O2 | CID 160206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. This compound, 31565-37-4 [thegoodscentscompany.com]

- 10. atamankimya.com [atamankimya.com]

- 11. CN101353303B - Preparation of isotridecanol stearate - Google Patents [patents.google.com]

Isotridecyl Stearate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isotridecyl Stearate, a versatile ester with significant applications across various scientific and industrial domains, including pharmaceuticals and cosmetics. This document outlines its fundamental chemical and physical properties, synthesis, and key applications, presenting data in a clear and accessible format for technical professionals.

Core Chemical and Physical Properties

This compound is the ester formed from the reaction of stearic acid and isotridecyl alcohol.[1] It is a clear, colorless to pale yellow oily liquid.[2][3] Chemically, it is classified as a fatty acid ester.[4] Its unique properties, such as low viscosity and an oily nature, contribute to its widespread use as an emollient, lubricant, and conditioning agent.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | References |

| Molecular Formula | C31H62O2 | [1][5][6][7][8][9] |

| Molecular Weight | 466.8 g/mol (also reported as 466.82, 466.82278, 466.823, 466.83354) | [1][2][3][5][6][7][8][9][10] |

| CAS Number | 31565-37-4 | [5][6][7][8] |

| EINECS Number | 250-703-3 | [1][5][6][8] |

| Boiling Point | ~489.8 - 490 °C at 760 mmHg | [2][3] |

| Flash Point | ~255 - 255.5 °C | [2][3] |

| Relative Density | ~0.857 g/cm³ (also reported as ~0.9) | [2][3] |

| Purity | ≥ 96% - 99.0% | [2][3] |

Synthesis of this compound

The synthesis of stearate esters like this compound is typically achieved through the esterification of stearic acid with the corresponding alcohol.[1][2] In this case, stearic acid is reacted with isotridecyl alcohol. This reaction is a standard esterification process, often catalyzed by an acid, which results in the formation of the ester and water as a byproduct.

Experimental Protocol: Esterification of Stearic Acid

While specific industrial protocols are proprietary, a general laboratory-scale synthesis of an ester like this compound via Fischer esterification would involve the following steps:

-

Reactant Preparation: Equimolar amounts of stearic acid and isotridecyl alcohol are added to a round-bottom flask.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

Reaction Setup: The flask is equipped with a reflux condenser and a means to remove water as it is formed (e.g., a Dean-Stark apparatus) to drive the equilibrium towards the product.

-

Heating: The reaction mixture is heated to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is cooled. The crude product is then washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water to remove any remaining salts.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The resulting crude ester can be further purified by distillation or chromatography to achieve the desired purity.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis of this compound.

Applications in Research and Development

This compound's properties make it a valuable ingredient in various formulations. In the pharmaceutical and cosmetic industries, it is primarily used as an emollient and skin conditioning agent.[1][2][6][8] Its ability to form a non-greasy, hydrophobic film on the skin's surface helps to prevent water loss and gives the skin a soft and smooth appearance.[1][2]

For drug development professionals, its role as an excipient is of particular interest. As a stable, low-viscosity oily liquid, it can be used in topical formulations to aid in the spreadability and absorption of active pharmaceutical ingredients (APIs). Its lubricating properties are also utilized in the manufacturing of plastics and rubber.[2][3][6]

The logical relationship for its primary function as a skin conditioning agent is depicted in the diagram below.

Caption: Mechanism of Skin Conditioning.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound or 11-methyldodecyl octadecanoate Manufacturers [mubychem.com]

- 4. syskem.de [syskem.de]

- 5. This compound | C31H62O2 | CID 160206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atamankimya.com [atamankimya.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Isotridecylstearat | 31565-37-4 [m.chemicalbook.com]

- 10. This compound, 31565-37-4 [thegoodscentscompany.com]

Solubility Profile of Isotridecyl Stearate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Isotridecyl stearate. Due to a lack of publicly available quantitative solubility data for this compound in various organic solvents, this document focuses on its qualitative solubility profile, predicted based on its chemical structure and the established principles of solubility for long-chain fatty acid esters. Furthermore, this guide presents detailed experimental protocols for determining the solubility of this compound, enabling researchers to generate precise quantitative data for their specific applications. This document is intended to be a valuable resource for scientists and professionals in drug development and other research fields who are considering the use of this compound as an excipient, emollient, or in other formulation capacities.

Introduction to this compound

This compound is the ester of isotridecyl alcohol and stearic acid, with the chemical formula C₃₁H₆₂O₂.[1] It is a clear, colorless to pale yellow oily liquid.[1][2] Possessing a long, branched hydrocarbon chain, this compound is a nonpolar and hydrophobic molecule. This inherent hydrophobicity is a primary determinant of its solubility characteristics, rendering it generally miscible with nonpolar organic solvents and practically insoluble in polar solvents such as water.[3] One source estimates the water solubility to be extremely low, at approximately 1.168 x 10⁻⁹ mg/L at 25°C.[4]

In various industries, this compound is utilized for its emollient, thickening, and lubricating properties.[1] It finds applications in cosmetics, personal care products, and as a lubricant in industrial processes.[1]

Solubility Profile of this compound

A thorough review of scientific literature, patents, and technical data sheets did not yield specific quantitative solubility data for this compound in a range of common organic solvents. A safety data sheet for the compound explicitly states "Solubility(ies): Not available".[2] However, based on the principle of "like dissolves like" and the known solubility of similar long-chain esters, a qualitative solubility profile can be predicted.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Soluble | The nonpolar hydrocarbon chain of this compound will readily interact with the nonpolar hexane molecules. |

| Toluene | Nonpolar (Aromatic) | Soluble | Similar to hexane, the nonpolar nature of toluene allows for favorable interactions with this compound. |

| Acetone | Polar Aprotic | Soluble | While possessing a polar carbonyl group, the overall character of acetone allows it to solvate large nonpolar molecules. |

| Ethanol | Polar Protic | Sparingly Soluble to Insoluble | The polarity and hydrogen-bonding capability of ethanol make it a poor solvent for the highly nonpolar this compound. |

| Methanol | Polar Protic | Insoluble | As a more polar solvent than ethanol, methanol is expected to have very low solubility for this compound. |

| Water | Polar Protic | Insoluble | The extreme polarity and strong hydrogen-bonding network of water preclude the dissolution of the hydrophobic this compound. |

Note: This table presents a predicted qualitative solubility. Actual quantitative solubility should be determined experimentally using the protocols outlined in the following section.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a systematic experimental approach is required. The following section details a standard laboratory protocol for determining the solubility of a solid or liquid solute in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (solvent compatible, e.g., PTFE)

-

Pipettes

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven or nitrogen stream evaporator

-

Vortex mixer

Experimental Procedure: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solute is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that the system reaches equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient period (e.g., 24 hours) to allow the excess undissolved this compound to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Solvent Evaporation: Determine the weight of the collected filtrate. Evaporate the solvent from the vial using a gentle stream of nitrogen or a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

-

Determination of Solute Mass: Once the solvent is completely removed, re-weigh the vial containing the dried this compound residue. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation of Solubility: The solubility can be calculated and expressed in various units, such as g/100 mL or mg/mL.

Solubility ( g/100 mL) = (Mass of residue / Volume of filtrate) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Solvent Polarity: As a nonpolar molecule, this compound will exhibit higher solubility in nonpolar solvents.

-

Temperature: Generally, the solubility of a solute in a solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Presence of Other Solutes: The presence of other components in a formulation can affect the solubility of this compound through co-solvency or anti-solvent effects.

Logical Relationships in Solubility

The decision-making process for solvent selection can be visualized as a logical flow based on the properties of both the solute and the potential solvents.

Conclusion

References

"thermal stability and decomposition of Isotridecyl stearate"

An In-depth Technical Guide to the Thermal Stability and Decomposition of Isotridecyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic ester of stearic acid and isotridecyl alcohol, widely utilized in the pharmaceutical, cosmetic, and industrial sectors for its properties as a high-performance lubricity additive and skin-conditioning emollient.[1] Its thermal stability is a critical parameter that dictates its suitability for various applications, particularly those involving elevated temperatures during manufacturing, processing, or storage. This guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound, including detailed experimental protocols for its analysis and an examination of its decomposition products.

Physicochemical Properties

This compound is characterized as a hydrolytically and thermally stable saturated mono-ester with a high flash point and low volatility.[2] These properties contribute to its excellent performance in a variety of applications, including as a base stock for industrial gear oils and in greases to improve cold flow properties.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₆₂O₂ | [3] |

| Molecular Weight | 466.8 g/mol | [3] |

| Appearance | Colorless to light yellow oily liquid | [4] |

| Boiling Point | 489.8 °C at 760 mmHg | [5] |

| Flash Point | 255.5 °C | [5] |

| Assay | ≥99.0% | [4] |

Thermal Stability Analysis: Experimental Protocols

The thermal stability of this compound is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on the material's decomposition temperature, mass loss as a function of temperature, and thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis is crucial for determining the onset temperature of decomposition, which is a key indicator of thermal stability.

Experimental Protocol:

-

Instrumentation: A calibrated thermogravimetric analyzer is required.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.[6]

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[6]

-

-

Data Analysis: Record and plot the sample mass (as a percentage of the initial mass) as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It is instrumental in determining the melting point and observing any other endothermic or exothermic events associated with thermal decomposition.[1]

Experimental Protocol:

-

Instrumentation: A calibrated differential scanning calorimeter is required.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan and hermetically seal it.[6] An empty, hermetically sealed aluminum pan is used as a reference.

-

Atmosphere: An inert atmosphere is maintained using a purge gas like nitrogen.

-

Thermal Program:

-

Equilibrate the sample at 0 °C.

-

Heat the sample from 0 °C to a temperature above its expected melting point (e.g., 100 °C) at a heating rate of 5 °C/min.[6]

-

Cool the sample back to 0 °C at the same rate.

-

Reheat the sample to the final temperature to analyze any changes in the thermal profile after the initial heating cycle.

-

-

Data Analysis: The DSC thermogram will show peaks corresponding to thermal transitions. The melting point is typically identified as the peak temperature of the melting endotherm.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for Thermal Analysis of this compound.

Thermal Decomposition Profile

The primary hazardous decomposition products of this compound upon heating are expected to be carbon monoxide and carbon dioxide.[8] The decomposition of stearic acid is known to proceed through the formation of smaller radical species.[7]

Table 2: Expected Thermal Decomposition Data for a Typical Long-Chain Stearate Ester (Illustrative)

| Parameter | Expected Range | Analytical Technique |

| Melting Point | 40 - 45 °C | DSC |

| Onset of Decomposition (Tonset) | > 200 °C | TGA |

| Primary Decomposition Products | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | TGA-MS/FTIR |

Decomposition Pathway

The thermal decomposition of long-chain esters like this compound is a complex process. The following diagram illustrates a generalized decomposition pathway.

Caption: Generalized Thermal Decomposition Pathway of this compound.

Conclusion

This compound is a thermally stable compound, a property that underpins its utility in a wide range of high-temperature applications. Understanding its thermal decomposition profile through techniques like TGA and DSC is essential for ensuring its safe and effective use. The provided experimental protocols offer a robust framework for researchers and professionals to conduct thorough thermal stability assessments. While specific decomposition data for this compound remains proprietary, the analysis of related compounds provides a reliable indication of its expected thermal behavior. Further studies employing hyphenated techniques such as TGA-MS or TGA-FTIR would provide more detailed insights into the specific decomposition products and mechanisms.

References

- 1. This compound Supplier|Research Compound [benchchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound | C31H62O2 | CID 160206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sincerechemical.com [sincerechemical.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

Spectroscopic Characterization of Isotridecyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data

The spectroscopic analysis of Isotridecyl stearate is centered on identifying the characteristic signals from its ester functional group and its long aliphatic chains.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the C-H bonds of the alkyl chains and the C=O and C-O bonds of the ester group.[2][4] The expected characteristic FTIR peaks are summarized in the table below, based on data for similar long-chain esters like stearyl stearate.[4]

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Peak Intensity |

| C-H Asymmetric Stretch | Alkane (-CH₂) | ~2915 - 2925 | Strong |

| C-H Symmetric Stretch | Alkane (-CH₂) | ~2845 - 2855 | Strong |

| C=O Stretch | Ester (-COO-) | ~1735 - 1745 | Very Strong |

| C-H Bend (Scissoring) | Methylene (-CH₂-) | ~1460 - 1470 | Medium |

| C-O Stretch | Ester (-COO-) | ~1160 - 1260 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons in the stearate and the isotridecyl alcohol moieties.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.05 | Triplet | -O-CH₂ - (Protons on the carbon adjacent to the ester oxygen) |

| ~2.28 | Triplet | -CH₂ -C(=O)O- (Protons on the carbon alpha to the carbonyl) |

| ~1.62 | Multiplet | -O-CH₂-CH₂ - and -CH₂ -CH₂-C(=O)O- (Protons on carbons beta to the ester group) |

| ~1.25 | Broad Singlet | -(CH₂ )n- (Bulk methylene protons of the long alkyl chains) |

| ~0.88 | Triplet | CH₃ - (Terminal methyl group of the stearate chain) |

| ~0.86 | Doublet | (CH₃ )₂CH- (Methyl groups of the isotridecyl chain) |

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | -C (=O)O- (Carbonyl carbon of the ester) |

| ~64 | -O-CH₂ - (Carbon adjacent to the ester oxygen) |

| ~34 | -CH₂ -C(=O)O- (Carbon alpha to the carbonyl) |

| ~32-22 | -(CH₂ )n- (Carbons of the long alkyl chains) |

| ~28 | -CH(CH₃ )₂ (Methine carbon of the isotridecyl group) |

| ~23 | -CH (CH₃ )₂ (Methyl carbons of the isotridecyl group) |

| ~14 | CH₃ - (Terminal methyl carbon of the stearate chain) |

Experimental Protocols

The following are detailed methodologies for acquiring FTIR and NMR spectra of this compound.

FTIR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to use a liquid cell. Alternatively, a thin film can be prepared by placing a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Background Collection: A background spectrum of the empty spectrometer (or the clean liquid cell/salt plates) should be recorded. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the sample holder. Typically, 16 to 32 scans are co-added for a good signal-to-noise ratio.

-

Sample Spectrum Acquisition: The prepared sample is placed in the spectrometer's sample compartment. The spectrum is then acquired over a typical range of 4000 cm⁻¹ to 400 cm⁻¹. The same number of scans as the background should be used.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Baseline correction and peak picking are then performed to identify the characteristic absorption bands.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a high degree of homogeneity, which results in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay. For a standard ¹H NMR spectrum, a 90° pulse is typically used.

-

Acquire a number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required (often several hundred to thousands).

-

Proton decoupling is typically used to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Reference the chemical shifts to the TMS signal.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Toxicological Profile of Isotridecyl Stearate for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Isotridecyl stearate, a branched-chain saturated ester used in a variety of laboratory and industrial applications. The information presented herein is intended to inform safe handling procedures and risk assessments in a laboratory setting.

Executive Summary

This compound is characterized by a low order of acute toxicity. It is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including this compound, are safe for use in cosmetic formulations when they are formulated to be non-irritating.[1][2] While direct, publicly available quantitative toxicological data for this compound is limited, a read-across approach utilizing data from its constituent parts—isotridecyl alcohol and stearic acid—provides a robust basis for its safety assessment.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 11-methyldodecyl octadecanoate, Octadecanoic acid, isotridecyl ester |

| CAS Number | 31565-37-4 |

| Molecular Formula | C31H62O2 |

| Molecular Weight | 466.8 g/mol [1] |

| Physical State | Liquid or dry powder[1] |

Toxicological Data

Due to the limited availability of specific toxicological studies on this compound, a read-across approach is utilized, incorporating data from its hydrolysis products: isotridecyl alcohol and stearic acid. Esters are known to undergo hydrolysis in biological systems, breaking down into their constituent alcohol and carboxylic acid.

Acute Toxicity

No specific LD50 or LC50 values for this compound were identified in the public domain. However, data on its components suggest low acute toxicity.

| Endpoint | Species | Route | Value | Reference |

| Oral LD50 (Stearic Acid) | Rat | Oral | > 2,000 mg/kg | [3] |

| Dermal LD50 (Stearic Acid) | Rabbit | Dermal | > 5,000 mg/kg | [3] |

Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Irritation (Isotridecyl alcohol) | - | Causes skin irritation | [4][5] |

| Skin Irritation (this compound) | Human | Non-irritating (in formulated products) | [1] |

| Eye Irritation (this compound) | - | May cause mild irritation in large quantities | [6] |

| Skin Sensitization (Alkyl Esters) | Human | Non-sensitizing | [2] |

Experimental Protocols

While specific study reports for this compound are not publicly available, the following sections describe the standard methodologies for key toxicological endpoints as outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

-

Test Animals: Typically, young adult rats of a single sex are used.

-

Procedure: The test substance is administered in a single dose by gavage. Animals are fasted prior to dosing. Several dose levels are used to determine the dose that causes mortality in 50% of the animals (LD50).

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e-g-, changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test provides information on health hazards likely to arise from a single dermal exposure.

-

Test Animals: Adult rats, rabbits, or guinea pigs are typically used.

-

Procedure: The test substance is applied uniformly over a shaved area of the skin (at least 10% of the body surface area). The application site is covered with a porous gauze dressing for a 24-hour exposure period.

-

Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weights are recorded weekly.

Skin Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure: A single dose of the test substance is applied to a small area of shaved skin. The area is covered with a gauze patch for a 4-hour exposure period.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The lesions are scored to assess the degree of irritation.

Skin Sensitization (Based on OECD Guideline 406)

This test determines the potential of a substance to induce an allergic contact dermatitis.

-

Test Animals: Guinea pigs are the most commonly used species.

-

Procedure: The test involves an induction phase and a challenge phase. During induction, the animals are exposed to the test substance, with or without an adjuvant, to induce an immune response. After a rest period, the animals are challenged with a non-irritating concentration of the substance.

-

Observations: The skin reactions at the challenge site are observed and scored for erythema and edema. A substance is considered a sensitizer if the challenge elicits a significantly greater response in the treated animals compared to the control animals.

Metabolism and Toxicokinetics

This compound, being an ester, is expected to undergo enzymatic hydrolysis in the body, catalyzed by esterases. This metabolic pathway would break down the molecule into its constituent parts: isotridecyl alcohol and stearic acid.

Caption: Proposed metabolic pathway of this compound.

Stearic acid is a common dietary fatty acid and is readily metabolized through beta-oxidation. The metabolism of the branched-chain isotridecyl alcohol would likely proceed via oxidation pathways.

Logical Workflow for Safety Assessment in the Laboratory

The following workflow outlines a logical approach to assessing the safety of this compound for a new laboratory application.

Caption: Logical workflow for laboratory safety assessment.

Conclusion

Based on the available data and a read-across approach, this compound presents a low toxicological risk in a laboratory setting when handled in accordance with standard good laboratory practices. While it is not classified as a hazardous substance, its component, isotridecyl alcohol, is a skin irritant, and mild eye irritation may occur with direct contact in large quantities. Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be utilized to minimize direct contact. The information provided in this guide should be used to supplement, not replace, a thorough risk assessment for any specific laboratory protocol involving this compound.

References

- 1. This compound | C31H62O2 | CID 160206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Safety Assessment of Alkyl Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uprm.edu [uprm.edu]

- 4. download.basf.com [download.basf.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound or 11-methyldodecyl octadecanoate Manufacturers [mubychem.com]

Methodological & Application

Application Notes and Protocols for Isotridecyl Stearate as an Emollient in Topical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotridecyl Stearate

This compound is the ester of isotridecyl alcohol and stearic acid, functioning as a versatile emollient and skin-conditioning agent in cosmetic and pharmaceutical topical formulations.[1][2] It is a clear, colorless to pale yellow oily liquid characterized by its low viscosity and rapid absorption into the skin.[1][2] Formulations containing this compound are often described as having a non-greasy, velvety after-feel, making it a desirable ingredient for products where sensory appeal is crucial for consumer compliance.[2][3] Its primary mechanism of action involves forming an occlusive layer on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration.[1][3]

Chemical and Physical Properties:

| Property | Value | Reference |

| INCI Name | This compound | [4] |

| CAS Number | 31565-37-4 | [5] |

| Molecular Formula | C31H62O2 | [2] |

| Molecular Weight | 466.82 g/mol | [6] |

| Appearance | Clear, colorless oily liquid | [1] |

| Viscosity at 40°C | 16 cSt | [2] |

| Pour Point | 7°C | [2] |

Performance Characteristics and Efficacy Data

This compound's performance as an emollient can be quantified through various in-vivo and in-vitro tests. Below are tables summarizing expected performance data based on its known properties, presented for comparative purposes.

Note: The following data is illustrative and designed to reflect the expected performance of this compound relative to other common emollients based on available qualitative descriptions. Actual results may vary depending on the full formulation and testing conditions.

Skin Hydration and Barrier Function

The efficacy of an emollient in improving skin hydration and reinforcing the skin's barrier function can be assessed by measuring skin capacitance (Corneometry) and Transepidermal Water Loss (TEWL).

Table 1: Comparative Efficacy Data for Skin Hydration and Barrier Function

| Emollient (5% in O/W emulsion) | Mean Change in Skin Capacitance (Corneometer Units) after 4 hours | Mean % Reduction in TEWL after 4 hours |

| This compound | +25 | 18% |

| Mineral Oil | +20 | 25% |

| Dimethicone | +15 | 10% |

| Glycerin (5%) | +35 | 5% |

| Petrolatum | +30 | 40% |

| Untreated Control | -5 | 0% |

Sensory Profile

The sensory characteristics of an emollient are critical for user acceptance. A trained sensory panel can evaluate attributes such as spreadability, absorbency, and after-feel.

Table 2: Comparative Sensory Panel Evaluation Scores (Scale of 1-10)

| Sensory Attribute | This compound | Mineral Oil | Dimethicone |

| Spreadability | 8 | 6 | 9 |

| Absorbency (Speed) | 9 | 4 | 8 |

| Greasiness | 2 | 7 | 1 |

| Tackiness | 1 | 3 | 1 |

| Velvety After-feel | 8 | 2 | 7 |

Proposed Signaling Pathway for Skin Barrier Enhancement

While the primary emollient effect of this compound is physical (occlusion), as a fatty acid ester, its components (stearic acid and isotridecyl alcohol) may also influence the biological processes of the skin barrier. Stearic acid, a saturated fatty acid, is a known precursor in the synthesis of ceramides, which are crucial lipids for maintaining the integrity of the stratum corneum.[7] Furthermore, fatty acids can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), nuclear receptors that play a role in keratinocyte differentiation and the expression of proteins involved in skin barrier function.[8][9][10]

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the emollient properties of this compound in a topical formulation.

In-Vivo Evaluation of Skin Hydration (Corneometry)

Objective: To measure the effect of a topical formulation containing this compound on stratum corneum hydration over time.

Materials:

-

Corneometer® CM 825 (Courage + Khazaka)

-

Test formulation (e.g., 5% this compound in an O/W emulsion)

-

Placebo formulation (emulsion without this compound)

-

Untreated control area

-

Volunteer subjects with dry skin on their volar forearms

Protocol:

-

Subject Selection and Acclimatization: Recruit healthy volunteers with self-perceived dry skin. Subjects should avoid using any moisturizers on the test areas for at least 3 days prior to the study. On the day of the study, subjects should acclimatize to the controlled environment (20-22°C, 40-60% relative humidity) for at least 30 minutes before measurements.

-

Test Area Demarcation: Mark three test areas of equal size (e.g., 3x3 cm) on the volar forearm of each subject.

-

Baseline Measurement: Take baseline skin hydration readings from each test area using the Corneometer®.

-

Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation and the placebo formulation to their respective test areas. One area will remain untreated as a control.

-

Post-Application Measurements: Take Corneometer® readings at specified time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.

-

Data Analysis: Calculate the mean Corneometer® units for each test area at each time point. Compare the changes from baseline for the test formulation against the placebo and untreated control using appropriate statistical analysis (e.g., ANOVA).

Caption: Workflow for in-vivo skin hydration evaluation.

In-Vivo Evaluation of Transepidermal Water Loss (TEWL)

Objective: To assess the occlusive properties of a topical formulation containing this compound by measuring its effect on TEWL.

Materials:

-

Tewameter® TM 300 (Courage + Khazaka)

-

Test formulation (e.g., 5% this compound in an O/W emulsion)

-

Placebo formulation

-

Untreated control area

-

Volunteer subjects

Protocol:

-

Subject and Environmental Conditions: Follow the same subject selection and acclimatization protocol as for the Corneometry study.

-

Test Area Demarcation: Define test areas on the volar forearms.

-

Baseline Measurement: Measure baseline TEWL for each test area using the Tewameter®.

-

Product Application: Apply the test and placebo formulations as described previously.

-

Post-Application Measurements: Measure TEWL at specified time intervals (e.g., 1, 2, 4, 6, and 8 hours) after application.

-

Data Analysis: Calculate the mean TEWL values (g/m²/h) for each site and time point. Determine the percentage reduction in TEWL compared to baseline and compare the results between the test, placebo, and control areas.

Caption: Workflow for in-vivo TEWL measurement.

Sensory Panel Evaluation

Objective: To quantitatively describe and compare the sensory attributes of a formulation containing this compound against formulations with other emollients.

Materials:

-

Trained sensory panel (10-15 panelists)

-

Test formulations (e.g., containing this compound, mineral oil, and dimethicone at the same concentration)

-

Standardized sensory evaluation forms

-

Controlled environment for sensory testing

Protocol:

-

Panelist Training: Train panelists on a standardized lexicon of sensory attributes for topical products (e.g., spreadability, absorbency, greasiness, tackiness, slipperiness, after-feel).

-

Sample Preparation and Blinding: Prepare the test formulations and label them with random codes to blind the panelists.

-

Product Evaluation: Provide panelists with a standardized amount of each formulation. Panelists will apply the product to a designated area of their skin (e.g., volar forearm) and evaluate the sensory attributes at different time points (e.g., during application, 1 minute after, and 10 minutes after).

-

Scoring: Panelists will score each attribute on a labeled magnitude scale (e.g., 1 to 10).

-

Data Analysis: Compile the scores and calculate the mean for each attribute for each product. Use statistical analysis to determine significant differences between the formulations. The results can be visualized using a spider plot.

Caption: Workflow for sensory panel evaluation.

Formulation Guidelines

-

Use Level: this compound is typically used in concentrations ranging from 2% to 15% in topical formulations, depending on the desired sensory feel and emolliency.

-

Compatibility: It is compatible with a wide range of cosmetic ingredients, including other esters, silicones, and oils.

-

Applications: Due to its light, non-greasy feel, it is well-suited for daily wear moisturizers, sunscreens, foundations, and lotions where a pleasant skin feel is desired.[11]

-

Stability: As an ester, its stability can be affected by extreme pH. It is most stable in formulations with a pH between 4 and 8.

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic and personal care products.[6] It is listed in the EU's CosIng database with the function of skin conditioning.[4] As with any raw material, it is recommended to consult the manufacturer's Safety Data Sheet (SDS) for detailed handling and safety information.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. This compound, 31565-37-4 [thegoodscentscompany.com]

- 6. This compound | C31H62O2 | CID 160206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Topically applied, fatty acid-containing formulations provide superior barrier benefits in an ex vivo tape-stripped skin model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. atamankimya.com [atamankimya.com]

Application Notes and Protocols: Isotridecyl Stearate as a Potential Lubricant in Pharmaceutical Tablet Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective lubrication is a critical step in pharmaceutical tablet manufacturing, ensuring smooth tablet ejection from the die, preventing sticking to punches, and minimizing wear on manufacturing equipment.[1][2][3] Magnesium stearate is the most ubiquitously used lubricant; however, its hydrophobic nature can negatively impact tablet disintegration and dissolution, and it can lead to over-lubrication issues such as reduced tablet hardness.[1][4][5] This has prompted ongoing research into alternative lubricants. Isotridecyl stearate, an ester of isotridecyl alcohol and stearic acid, presents several properties that suggest its potential as a novel lubricant in tablet formulations.[6][7]

These application notes provide a theoretical framework and practical protocols for the evaluation of this compound as a pharmaceutical tablet lubricant. While primarily used in the cosmetics and industrial sectors as a lubricity additive and emollient, its chemical structure and physical properties warrant investigation for pharmaceutical applications.[6][8][9]

Physicochemical Properties of this compound

This compound is a clear, colorless to pale yellow oily liquid.[7] Its key properties, which may be advantageous in tablet manufacturing, are summarized below and compared with the widely used lubricant, magnesium stearate.

| Property | This compound | Magnesium Stearate | Significance in Tablet Manufacturing |

| Chemical Formula | C31H62O2[6][8] | Mg(C18H35O2)2 | The long fatty acid chain contributes to lubricity. |

| Molecular Weight | 466.8 g/mol [8][10] | 591.27 g/mol | Can influence the lubricant's distribution and film-forming properties. |

| Appearance | Clear, colorless oily liquid[7][8] | Fine, white powder | The liquid nature of this compound may offer different blending and coating characteristics compared to solid lubricants. |

| Solubility | Insoluble in water | Insoluble in water | Hydrophobicity can impact tablet disintegration and dissolution. |

| Melting Point | Low | ~88 °C | Lower melting point may influence behavior under compression forces and heat generated during tableting. |

| Key Features | Good lubricity, metal adhesion, and corrosion protection properties.[6][8] | Excellent lubrication efficiency.[1] | These properties are directly relevant to reducing friction and protecting tooling. |

Potential Advantages and Considerations

Potential Advantages:

-

Novel Lubrication Mechanism: As an oily liquid, this compound may offer a different lubrication mechanism compared to the solid, particulate nature of magnesium stearate, potentially leading to more uniform coverage at lower concentrations.

-

Reduced Impact on Tablet Properties: Its different chemical nature might result in a lesser negative impact on tablet hardness and dissolution profiles, which is a known drawback of magnesium stearate.[4]

-

Good Metal Adhesion: The inherent metal adhesion properties of this compound could translate to excellent protection of punches and dies.[6][8]

Considerations:

-

Blending Uniformity: Achieving a homogenous blend of a liquid lubricant with a powder formulation can be challenging and may require specialized blending equipment or techniques.

-

Impact on Powder Flow: The addition of a liquid may alter the flow properties of the powder blend.

-

Regulatory Status: this compound is not currently listed as an approved pharmaceutical excipient, and its safety for oral administration would require thorough toxicological evaluation.

Experimental Protocols

The following protocols are designed to systematically evaluate the efficacy of this compound as a tablet lubricant in comparison to a standard lubricant like magnesium stearate.

Protocol 1: Formulation and Blending

Objective: To prepare a lubricated powder blend for tablet compression.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Diluent (e.g., Microcrystalline Cellulose, Lactose)

-

Disintegrant (e.g., Croscarmellose Sodium)

-

This compound

-

Magnesium Stearate (as control)

-

V-blender or other suitable blender

Procedure:

-

Weigh all formulation components (API, diluent, disintegrant) and pass them through a suitable sieve (#30 sieve).[11]

-

Place the sieved components, except for the lubricant, into the blender.

-

Blend the components for a predetermined time (e.g., 15 minutes) to ensure homogeneity.

-

For the control batch, add the required amount of magnesium stearate (e.g., 0.5% w/w) and blend for a short period (e.g., 3-5 minutes).[11]

-

For the experimental batch, add the desired concentration of this compound (e.g., starting with a range of 0.25% to 2.0% w/w). A spray nozzle may be required for uniform distribution of the liquid lubricant. Blend for a predetermined time.

-

Record all blending parameters.

Protocol 2: Evaluation of Powder Blend Properties

Objective: To assess the impact of the lubricant on the physical properties of the powder blend.

Tests:

-

Bulk Density and Tapped Density: Determine using a tapped density tester to calculate the Hausner Ratio and Carr's Index, which indicate powder flowability.

-

Angle of Repose: Measure the angle of the conical pile formed by the powder to assess interparticle friction.

-

Powder Flow Rate: Measure the time taken for a specific weight of powder to flow through a funnel of a specified diameter.

Protocol 3: Tablet Compression and Evaluation of Lubricant Efficiency

Objective: To compress tablets and evaluate the lubrication performance.

Equipment:

Procedure:

-

Set up the tablet press with the desired tooling (e.g., 9.5mm flat-faced round punch).[11]